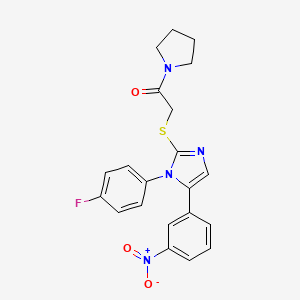
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide is a useful research compound. Its molecular formula is C26H32BrN5O4 and its molecular weight is 558.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A study by Bektaş et al. (2007) focuses on the synthesis and antimicrobial activities of some novel triazole derivatives, including compounds structurally related to the specified chemical, demonstrating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
- Abate et al. (2011) explored arylamides hybrids as tools for the development of PET radiotracers, highlighting the role of similar compounds in tumor diagnosis and the advancement of imaging technologies (Abate et al., 2011).
Pharmacological Applications
- Vangveravong et al. (2011) synthesized compounds related to aripiprazole, an antipsychotic and antidepressant, evaluating their affinity at D₂-like dopamine receptors. This underscores the importance of such compounds in developing new treatments for psychiatric disorders (Vangveravong et al., 2011).
Antimicrobial and Antifungal Activities
- Patel and Patel (2010) conducted a synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, indicating the utility of structurally related compounds in addressing antibiotic-resistant infections (Patel & Patel, 2010).
Anticancer Activities
- Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their potential cytotoxicity on cancer cell lines, showcasing the application of similar compounds in cancer research (Nowak et al., 2015).
Neuropharmacology
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for 5-HT1A receptors, illustrating the use of related compounds in neuropharmacological research and receptor visualization (Lacivita et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide, which is synthesized from 4-(4-methoxyphenyl)piperazine and butyric anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine", "butyric anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)", "ethyl acetate" ], "Reaction": [ "Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid:", "Step 1: 2-aminobenzoic acid is reacted with phosphorus oxychloride (POCl3) in DCM to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide (NaN3) in DMF to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is reacted with sodium hydride (NaH) in DMF to form 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide:", "Step 1: 4-(4-methoxyphenyl)piperazine is reacted with butyric anhydride in DCM in the presence of TEA to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide.", "Step 2: N-(4-(4-methoxyphenyl)piperazin-1-yl)butanamide is reacted with NHS and DCC in DMF to form N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide.", "Step 3: N-(4-(4-methoxyphenyl)piperazin-1-yl)butyramide is reacted with propylamine in DMF to form N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.", "Coupling of intermediates:", "Step 1: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid and N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide are coupled using DCC and NHS in DMF to form the final product.", "Step 2: The crude product is purified using column chromatography with ethyl acetate as the eluent.", "Step 3: The purified product is dried over magnesium sulfate and recrystallized from diethyl ether to obtain the final compound." ] } | |
CAS番号 |
892286-24-7 |
分子式 |
C26H32BrN5O4 |
分子量 |
558.477 |
IUPAC名 |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35) |
InChIキー |
QNDXRPIXSKKUGM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)
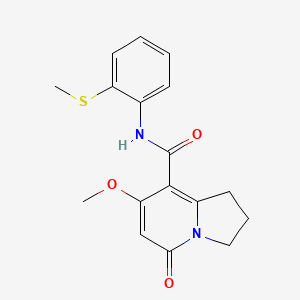
![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)
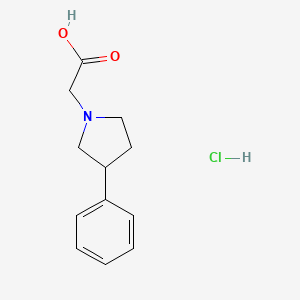

![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)
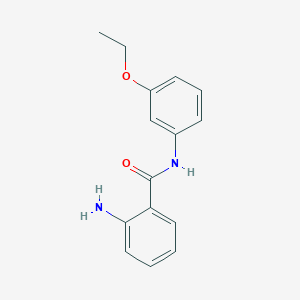
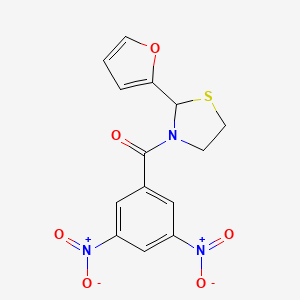
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)
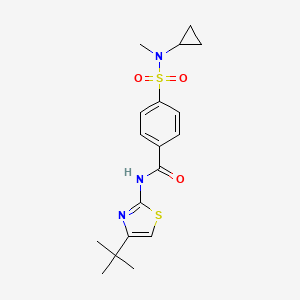
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
